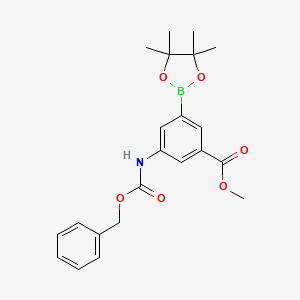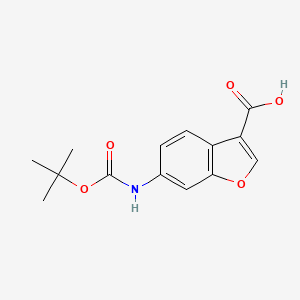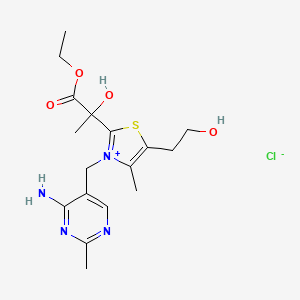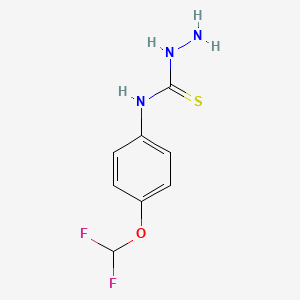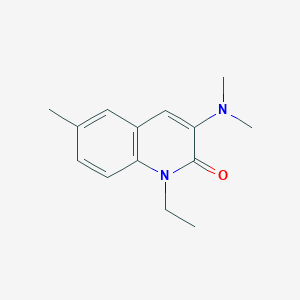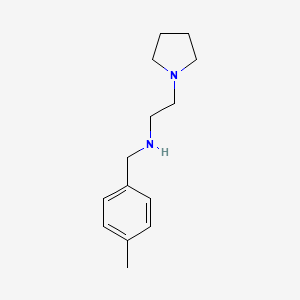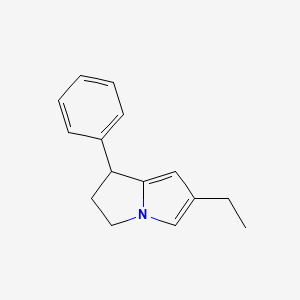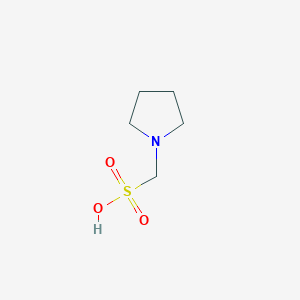
Pyrrolidin-1-ylmethanesulfonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-ylmethanesulfonic acid is a compound that features a pyrrolidine ring attached to a methanesulfonic acid group. This compound is part of the broader class of sulfonic acids, which are known for their strong acidic properties and their ability to act as catalysts in various chemical reactions. The presence of the pyrrolidine ring adds unique structural and chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylmethanesulfonic acid typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions: Pyrrolidin-1-ylmethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfinic acids.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfinic acids
Substitution: Substituted pyrrolidine derivatives
科学研究应用
Pyrrolidin-1-ylmethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of pyrrolidin-1-ylmethanesulfonic acid involves its ability to donate protons due to the presence of the sulfonic acid group. This property makes it an effective catalyst in various chemical reactions. The pyrrolidine ring can interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Pyrrolidine: A simple cyclic secondary amine with similar structural features but lacking the sulfonic acid group.
Methanesulfonic Acid: A strong acid with similar acidic properties but lacking the pyrrolidine ring.
Pyrrolidin-2-one: A lactam with a similar ring structure but different functional groups.
Uniqueness: Pyrrolidin-1-ylmethanesulfonic acid is unique due to the combination of the pyrrolidine ring and the sulfonic acid group. This combination imparts both basic and acidic properties to the compound, making it versatile in various chemical reactions and applications.
属性
CAS 编号 |
776265-88-4 |
|---|---|
分子式 |
C5H11NO3S |
分子量 |
165.21 g/mol |
IUPAC 名称 |
pyrrolidin-1-ylmethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-6-3-1-2-4-6/h1-5H2,(H,7,8,9) |
InChI 键 |
WEWYBOJOBPEIAK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
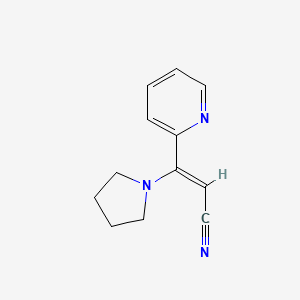
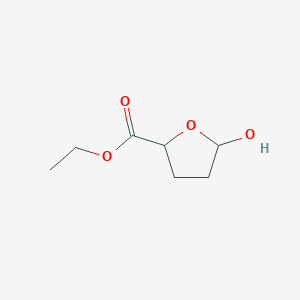
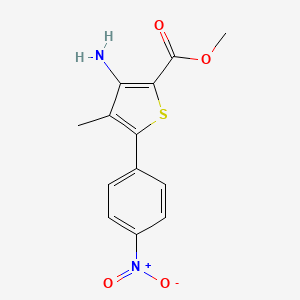
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
